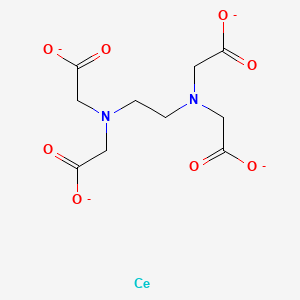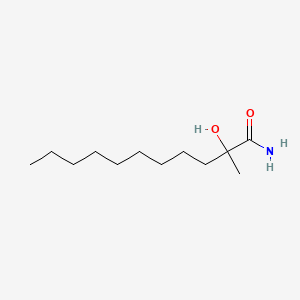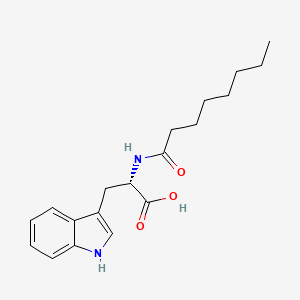
N-Octanoyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octanoyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, where an octanoyl group is attached to the nitrogen atom of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Octanoyl-L-tryptophan can be synthesized through the acylation of L-tryptophan using octanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohol derivatives.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-Octanoyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its role in modulating biological processes, including enzyme activity and cell signaling.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity
Mecanismo De Acción
The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- N-acetyl-L-tryptophan
- N-hexanoyl-L-tryptophan
- N-oleoyl-L-tryptophan
Comparison: N-Octanoyl-L-tryptophan is unique due to its specific octanoyl chain length, which can influence its solubility, stability, and bioactivity. Compared to shorter or longer acyl chain derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Propiedades
Número CAS |
21394-02-5 |
|---|---|
Fórmula molecular |
C19H26N2O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
Clave InChI |
RQUMERZGMVCZSD-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


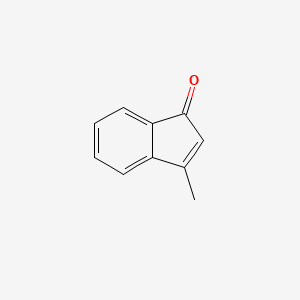
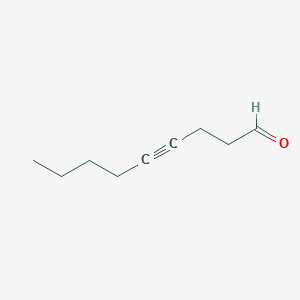

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
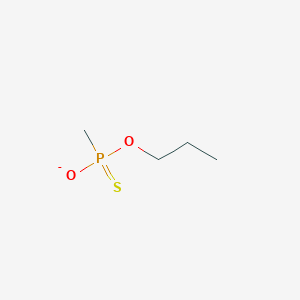
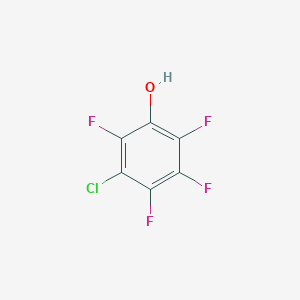
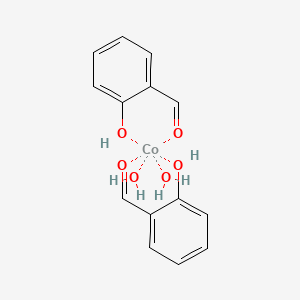
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
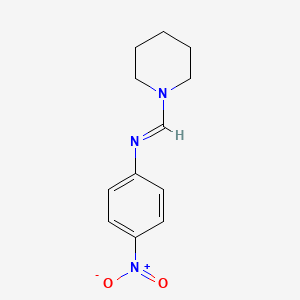
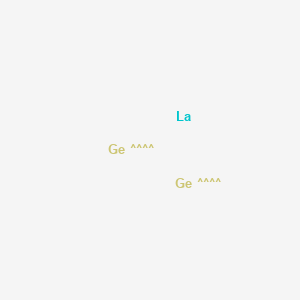
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
